3-[[(2S)-Azetidin-2-yl]methoxy]pyridine;dihydrochloride
3-[[(2S)-Azetidin-2-yl]methoxy]pyridine;dihydrochloride
High affinity and selective α4β2 nACh receptor agonist (Ki values are 0.05, 148 and 314 nM for α4β2, α7 and α1β1δγ receptors respectively). Stimulates cation efflux in K177 cells expressing α4β2.
Brand Name:
Vulcanchem
CAS No.:
174740-86-4
VCID:
VC0004974
InChI:
InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1
SMILES:
C1CNC1COC2=CN=CC=C2.Cl.Cl
Molecular Formula:
C9H14Cl2N2O
Molecular Weight:
237.12 g/mol
3-[[(2S)-Azetidin-2-yl]methoxy]pyridine;dihydrochloride
CAS No.: 174740-86-4
Inhibitors
VCID: VC0004974
Molecular Formula: C9H14Cl2N2O
Molecular Weight: 237.12 g/mol
CAS No. | 174740-86-4 |
---|---|
Product Name | 3-[[(2S)-Azetidin-2-yl]methoxy]pyridine;dihydrochloride |
Molecular Formula | C9H14Cl2N2O |
Molecular Weight | 237.12 g/mol |
IUPAC Name | 3-[[(2S)-azetidin-2-yl]methoxy]pyridine;dihydrochloride |
Standard InChI | InChI=1S/C9H12N2O.2ClH/c1-2-9(6-10-4-1)12-7-8-3-5-11-8;;/h1-2,4,6,8,11H,3,5,7H2;2*1H/t8-;;/m0../s1 |
Standard InChIKey | GVEVDINKRFDXFP-JZGIKJSDSA-N |
Isomeric SMILES | C1CN[C@@H]1COC2=CN=CC=C2.Cl.Cl |
SMILES | C1CNC1COC2=CN=CC=C2.Cl.Cl |
Canonical SMILES | C1CNC1COC2=CN=CC=C2.Cl.Cl |
Description | High affinity and selective α4β2 nACh receptor agonist (Ki values are 0.05, 148 and 314 nM for α4β2, α7 and α1β1δγ receptors respectively). Stimulates cation efflux in K177 cells expressing α4β2. |
Synonyms | 3-[(2S)-2-Azetidinylmethoxy]-pyridine dihydrochloride |
PubChem Compound | 10399247 |
Last Modified | Nov 11 2021 |
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